KRAS G12V Binding Affinity: 7-Fluoro-Benzofuran Fragment 2 (Kd 1.6 mM) vs. Class 1 and Class 2 Fragment Hits
7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (Fragment 2) exhibits a TITAN-derived Kd of 1.6 mM against KRAS G12V (GMPPNP-bound), placing it among the top three Class 1 binders in the panel of 13 fragments characterized [1]. By direct comparison, the most potent fragment (Fragment 1, an indole/benzimidazole scaffold) achieves Kd = 1.2 mM, while a structurally related Class 1 indole (Fragment 3) yields Kd = 1.8 mM. In contrast, the reference Class 2 compound (Fragment 9) shows weaker affinity at Kd = 3.3 mM, and bulky-substituted analogs such as Fragment 10 (methoxy-benzothiazole) and Fragment 12 (chloro-phenyl) exhibit substantially reduced affinities of 5.9 mM and 13 mM, respectively [1]. All Kd values were measured under identical conditions (¹⁵N,¹H-HSQC titration, TITAN line-shape analysis) using KRAS G12V residues L6, V7, T74, and G75 [1].
| Evidence Dimension | KRAS G12V binding affinity (TITAN-derived Kd, mM) |
|---|---|
| Target Compound Data | Kd = 1.6 mM (Fragment 2; 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide; PDB 8QDN) |
| Comparator Or Baseline | Fragment 1 (indole/benzimidazole): Kd = 1.2 mM (PDB 8QDK); Fragment 3 (fluoro-indole): Kd = 1.8 mM (PDB 8QDP); Fragment 9 (Class 2 reference): Kd = 3.3 mM (PDB 8QDW); Fragment 10 (methoxy): Kd = 5.9 mM; Fragment 12 (chloro): Kd = 13 mM |
| Quantified Difference | Fragment 2 is 2.1-fold more potent than Fragment 9 (Class 2 reference), 3.7-fold more potent than Fragment 10, and 8.1-fold more potent than Fragment 12; within 0.4 mM of the most potent Class 1 hit (Fragment 1) |
| Conditions | ¹⁵N,¹H-HSQC titration; KRAS G12V (GMPPNP-bound, residues 1–169); TITAN line-shape analysis of residues L6, V7, T74, G75; 25 mM Tris, 100 mM NaCl, 5 mM MgCl₂, 5 mM BME, pD 7.4, D₂O; fragment concentrations up to 5 mM |
Why This Matters
For procurement decisions, Fragment 2 delivers binding potency within ~1.3-fold of the best-in-panel Class 1 hit while providing a benzofuran scaffold with a synthetically accessible 7-fluoro handle, enabling subsequent SAR expansion without the affinity penalty observed for bulkier substituents.
- [1] Bütikofer, M.; Torres, F.; Kadavath, H.; Gämperli, N.; Abi Saad, M.J.; Zindel, D.; Coudevylle, N.; Riek, R.; Orts, J. NMR²-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. J. Am. Chem. Soc. 2025, 147 (16), 13200–13209. Table 1. View Source
